molecular formula C12H13NO3 B14555505 1-tert-Butyl-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 61752-08-7

1-tert-Butyl-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No.: B14555505
CAS No.: 61752-08-7
M. Wt: 219.24 g/mol
InChI Key: LJHALWNRTUKFHT-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family It is characterized by a fused benzene and oxazine ring system, with a tert-butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isatoic anhydride with tert-butylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-tert-butyl-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biological processes. For example, it may inhibit interleukin-1, exhibiting immune and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d][1,3]oxazine-2,4-dione: Lacks the tert-butyl group, resulting in different chemical properties.

    2-phenyl-5,6,7,8-tetrahydro-benzo[e][1,3]oxazine-4-thione: Contains a phenyl group and a thione moiety, leading to distinct reactivity.

    4H-benzo[d][1,3]dioxin-6-amine: Features a dioxin ring system, differing in structure and function.

Uniqueness

1-tert-butyl-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of the tert-butyl group, which influences its steric and electronic properties.

Properties

CAS No.

61752-08-7

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-tert-butyl-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C12H13NO3/c1-12(2,3)13-9-7-5-4-6-8(9)10(14)16-11(13)15/h4-7H,1-3H3

InChI Key

LJHALWNRTUKFHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2C(=O)OC1=O

Origin of Product

United States

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